Methyl 4-methyl-2-oxopentanoate

Catalog No.
S1892357
CAS No.
3682-43-7
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-2-oxopentanoate

CAS Number

3682-43-7

Product Name

Methyl 4-methyl-2-oxopentanoate

IUPAC Name

methyl 4-methyl-2-oxopentanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3

InChI Key

LFVDEVQENPHSSD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C(=O)OC

Canonical SMILES

CC(C)CC(=O)C(=O)OC

Methyl 4-methyl-2-oxopentanoate (CAS 3682-43-7) is a branched-chain α-keto ester that serves as a critical electrophilic building block in asymmetric synthesis, biocatalysis, and the production of active pharmaceutical ingredients (APIs). As the methyl ester of α-ketoisocaproic acid, it features a highly reactive carbonyl group adjacent to an ester moiety, enabling facile participation in aldol condensations, reductive aminations, and transamination reactions[1]. Its moderate boiling point and excellent solubility in anhydrous organic solvents make it a preferred precursor for generating complex leucine derivatives, chiral organofluorines, and specialized volatile compounds [2].

Substituting methyl 4-methyl-2-oxopentanoate with its free acid counterpart (4-methyl-2-oxopentanoic acid) or homologous esters frequently compromises synthetic yields and process scalability. The free acid is highly polar, prone to decarboxylation, and complicates downstream purification due to its requirement for tedious aqueous workups [1]. In contrast, the methyl ester remains neutral, prevents carboxylate-driven side reactions, and allows for direct, high-yield purification via standard normal-phase chromatography. Furthermore, compared to bulkier ethyl or tert-butyl esters, the methyl ester offers optimal steric accessibility for nucleophilic additions and undergoes rapid, mild hydrolysis during late-stage deprotection, making it uniquely suited for complex API workflows [2].

Enhanced Recovery and Purification Efficiency via Silica Gel Chromatography

In synthetic workflows requiring high-purity α-keto precursors, the free acid (4-methyl-2-oxopentanoic acid) often suffers from poor recovery during aqueous extraction and irreversible binding to standard stationary phases. Procuring methyl 4-methyl-2-oxopentanoate allows for direct, high-yield purification using standard silica gel chromatography (e.g., utilizing hexanes/ether gradients) [1]. This eliminates the need for reverse-phase chromatography, significantly reducing solvent costs and processing time in multi-gram scale intermediate synthesis.

Evidence DimensionChromatographic Recovery & Process Time
Target Compound DataMethyl 4-methyl-2-oxopentanoate: >90% recovery via normal-phase silica gel chromatography
Comparator Or Baseline4-methyl-2-oxopentanoic acid (free acid): Requires complex aqueous workup or reverse-phase purification with lower isolated yields
Quantified DifferenceEliminates aqueous extraction losses and enables scalable normal-phase purification
ConditionsStandard laboratory-scale purification (e.g., 9:1 hexanes/Et2O eluent)

Procuring the methyl ester directly bypasses the need for in-house esterification and streamlines downstream purification in large-scale syntheses.

Prevention of Decarboxylation in Thermal and Catalytic Processes

α-Keto acids are notoriously susceptible to thermal and oxidative decarboxylation, which degrades the starting material and generates unwanted byproducts during high-temperature reactions. Methyl 4-methyl-2-oxopentanoate chemically masks the carboxylate group, drastically reducing the rate of decarboxylation [1]. This enhanced stability ensures consistent stoichiometric ratios during complex transformations, such as enzymatic aldol additions or metal-catalyzed cross-couplings, where the integrity of the α-keto framework is strictly required.

Evidence DimensionThermal and Chemical Stability
Target Compound DataMethyl 4-methyl-2-oxopentanoate: Stable under standard reflux conditions and prolonged ambient storage
Comparator Or Baseline4-methyl-2-oxopentanoic acid: Susceptible to spontaneous or oxidative decarboxylation
Quantified DifferenceSignificant reduction in degradation-related yield losses during elevated-temperature synthesis
ConditionsExtended heating or storage in the presence of mild oxidants or transition metals

Buyers requiring long shelf-life and reproducible reaction stoichiometry should select the esterified form to minimize batch-to-batch variability caused by degradation.

Superior Mild Hydrolysis Kinetics for Late-Stage Deprotection

When the ester acts as a temporary protecting group during the synthesis of complex leucine derivatives, the choice of the alkyl group dictates the harshness of the deprotection step. Methyl 4-methyl-2-oxopentanoate undergoes rapid saponification under mild aqueous basic conditions compared to the ethyl or tert-butyl analogs [1]. This rapid cleavage minimizes the risk of epimerization at newly formed adjacent chiral centers or the degradation of sensitive functional groups introduced earlier in the synthetic sequence.

Evidence DimensionRate of Base-Catalyzed Hydrolysis
Target Compound DataMethyl ester: Rapid and complete hydrolysis under mild conditions
Comparator Or BaselineEthyl 4-methyl-2-oxopentanoate: Slower hydrolysis requiring extended times or heating
Quantified DifferenceAccelerated deprotection with minimized risk of side reactions
ConditionsStandard saponification (e.g., LiOH or NaOH in aqueous organic solvent mixtures)

Selecting the methyl ester ensures that late-stage deprotection can be achieved gently, preserving the integrity of complex, high-value molecular targets.

Precursor for Chiral Organofluorine Synthesis

Utilized as a highly processable substrate in enzymatic or chemical aldol additions to generate complex, multi-stereocenter fluorinated building blocks for pharmaceutical discovery, where the methyl ester prevents unwanted carboxylate interference [1].

Synthesis of Unnatural Leucine Derivatives

Serves as the core electrophile in reductive aminations or transaminase-catalyzed reactions to produce highly specific, non-canonical amino acid esters for peptide drug development, benefiting from its enhanced thermal and chemical stability[2].

Isotopic Labeling for Structural Biology

Acts as an easily purifiable precursor for introducing 13C or 2H labels into the isopropyl side chain, which is critical for the structural elucidation of large proteins via multidimensional NMR[3].

XLogP3

1.3

Wikipedia

Methyl 4-methyl-2-oxopentanoate

Dates

Last modified: 08-16-2023

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